1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its unique structural features and biological activity. The compound consists of a piperazine ring substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group, which may contribute to its biological properties.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is classified under organic compounds, specifically as an aromatic heterocyclic compound due to the presence of the oxadiazole ring. It is also categorized as a piperazine derivative, which is significant in medicinal chemistry for developing various therapeutic agents.
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific reagents such as phenylhydrazine, carbonyl compounds (like aldehydes or ketones), and piperazine. The reaction conditions (temperature, solvent) must be optimized for maximum yield and purity.
The molecular formula of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is with a molecular weight of approximately 229.28 g/mol. The structure includes:
The compound's structural representation can be expressed using SMILES notation: C1CC(CCN1)c2nnc(o2)-c3ccccc3 . This notation encapsulates the connectivity of atoms within the molecule.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can participate in various chemical reactions typical of piperazine derivatives:
These reactions can be utilized for further functionalization of the compound to enhance its biological activity or to develop new derivatives with improved pharmacological profiles.
The mechanism of action for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds containing oxadiazole moieties can exhibit diverse biological activities including anti-inflammatory and antimicrobial effects . The exact pathways and interactions would require extensive pharmacological studies.
Further investigation into its binding affinity and selectivity towards biological targets will provide insights into its therapeutic potential.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is typically presented as a solid at room temperature.
Key chemical properties include:
Relevant data regarding toxicity and handling precautions indicate that it may pose risks if ingested or improperly handled .
This compound has potential applications in several fields:
Research into 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride continues to uncover new applications and enhance understanding of its properties and mechanisms.
Molecular hybridization combines pharmacophoric elements from distinct bioactive scaffolds to create hybrids with enhanced or dual-targeting capabilities. The integration of the 1,3,4-oxadiazole ring and piperazine moiety exemplifies this strategy. The oxadiazole core serves as a bioisosteric replacement for ester/carbamate groups, enhancing metabolic stability while retaining hydrogen-bonding capacity crucial for target engagement [5]. Piperazine contributes conformational flexibility, water solubility via protonation, and secondary binding interactions through its nitrogen atoms. This hybrid architecture enables simultaneous targeting of multiple bacterial enzymes, particularly in Mycobacterium tuberculosis, where the oxadiazole pharmacophore inhibits DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase)—a validated target for antitubercular drugs—while the piperazine tail enhances membrane penetration and pharmacokinetics [2] [5].
Table 1: Key Pharmacophoric Features of the Hybrid Scaffold
| Structural Element | Role in Bioactivity | Physicochemical Contribution |
|---|---|---|
| 1,3,4-Oxadiazole ring | Bioisostere for labile carbonyl groups; Directly inhibits DprE1 | Improved metabolic stability; π-π stacking capability |
| Piperazine moiety | Enhances solubility; Facilitates target binding via H-bonding | Conformational flexibility; Basic center for salt formation |
| Aryl substitution (C5) | Modulates electron density; Impacts target affinity | Hydrophobic pocket complementarity; Steric control |
The 1,3,4-oxadiazole nucleus is synthesized predominantly via cyclodehydration of diacylhydrazides. An optimized route involves:
Table 2: Cyclization Methods for 5-Aryl-1,3,4-oxadiazoles
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantage |
|---|---|---|---|---|
| POCl₃ | 80–90 | 4–6 | 70–85 | Broad substrate tolerance |
| CS₂/KOH | Reflux | 8–12 | 65–75 | Eco-friendly (no halogenated waste) |
| (COCl)₂/DMF | 25 | 0.5 | 80–90 | Room-temperature compatibility |
| SOCl₂ | 70 | 3 | 75–82 | Low-cost reagent |
Piperazine is introduced via nucleophilic aromatic substitution (SNAr) or amide coupling:
The C5-phenyl group’s electronic properties critically modulate antimycobacterial potency:
Table 3: SAR of C5-Phenyl Substitutents on Antitubercular Activity
| Compound | C5-Substituent | MIC vs. Mtb H37Rv (μM) | Relative Potency |
|---|---|---|---|
| P1 (Hit) | H | 0.10 | 1× (Reference) |
| P3 | 4-Pyridyl | 0.39 | 2.5× ↓ |
| P4 | 4-F | 0.39 | 2.5× ↓ |
| P5 | 4-CF₃ | >25 | >250× ↓ |
| P2 | Methyl | >25 | >250× ↓ |
Oxadiazole bioisosteres and piperazine alterations significantly impact efficacy:
Table 4: Bioactivity of Heterocyclic-Modified Analogs
| Compound | Heterocyclic Variation | MIC vs. Mtb (μM) | MIC vs. C. albicans (μg/mL) |
|---|---|---|---|
| P1 | None (Carbonyl linker) | 0.10 | NT |
| P6 | 1,3,4-Thiadiazole core | 1.00 | NT |
| P7 | 1,2,4-Oxadiazole core | >10 | NT |
| P11 | Sulfonyl linker to piperazine | >10 | NT |
| 22 | Azetidine (vs. piperazine) | >32 | 8.0 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2